Nornicotine-2-carboxylic Acid
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Overview
Description
Synthesis Analysis
Nornicotine-2-carboxylic acid can be synthesized through multiple steps involving esterification, condensation, hydrolysis, decarboxylation, and reduction processes. For instance, dl-Nornicotine-2′-14C was synthesized from nicotinic acid (carboxyl-14C) through a four-step process involving esterification with diazomethane, condensation with 3-lithio-N-trimethylsilyl-2-pyrrolidone, hydrolysis, and decarboxylation in concentrated hydrochloric acid, followed by reduction to yield nornicotine-2′-14C (Hu, Bondinell, & Hoffmann, 1974). Another approach involved reductive aminocyclization of a 1,4-ketoaldehyde with an aminosugar, followed by acidic hydrolysis (Loh, Zhou, Li, & Sim, 1999).
Molecular Structure Analysis
The molecular structure of nornicotine-2-carboxylic acid involves a pyridine ring attached to a pyrrolidine ring, with a carboxylic acid group substituting one of the hydrogen atoms. This structure is crucial for its reactivity and interaction with biological systems. Studies on related molecules, such as 6-aminonicotinic acid, provide insights into the potential reactivity and applications of nornicotine-2-carboxylic acid derivatives (Feng, Huang, Liu, & Wang, 2010).
Chemical Reactions and Properties
Nornicotine-2-carboxylic acid and its derivatives participate in various chemical reactions, including aldol reactions, carboxylation, and amidation. These reactions are significant for the synthesis of pharmaceuticals and other organic compounds. For example, nornicotine has been shown to catalyze aldol reactions under specific conditions, demonstrating its potential as a catalyst in organic synthesis (Dickerson, Lovell, Meijler, Noodleman, & Janda, 2004).
Scientific Research Applications
Carboxylic Acids in Environmental and Biological Systems
Environmental Impact and Toxicity of Carboxylic Acids : Studies highlight the significance of carboxylic acids in environmental science, particularly their roles in toxicity and biodegradability. For instance, the environmental fate and effects of polyfluoroalkyl chemicals, which can degrade into perfluoroalkyl carboxylic acids, have been extensively reviewed, showing the need for further research to fully understand their environmental impacts and mechanisms of degradation (Liu & Avendaño, 2013; Wang et al., 2013).
Biocatalyst Inhibition by Carboxylic Acids : The inhibitory effects of carboxylic acids on microbial biocatalysts are crucial for understanding their interaction with biological systems. Research indicates that carboxylic acids can inhibit the growth and metabolism of microbes, offering insights into metabolic engineering strategies to enhance microbial resistance to these compounds (Jarboe et al., 2013).
Applications in Industrial and Chemical Processes
- Liquid-Liquid Extraction (LLX) of Carboxylic Acids : Carboxylic acids play a significant role in the separation and purification technologies. Research on solvent developments for LLX of carboxylic acids has revealed advancements in using novel solvents like ionic liquids, aiming to improve the efficiency of carboxylic acid recovery from aqueous streams, which is pivotal for bio-based plastic production (Sprakel & Schuur, 2019).
Molecular Mechanisms and Biological Activities
- Metabolic Activation of Carboxylic Acids : Understanding the metabolic pathways of carboxylic acids is vital for assessing their roles in biological systems and potential toxicity. Metabolic activation, forming acyl-glucuronides and acyl-CoA thioesters, sheds light on the adverse reactions associated with carboxylic acid-containing drugs. This knowledge is fundamental for drug development and safety evaluations (Skonberg et al., 2008).
Safety And Hazards
properties
IUPAC Name |
5-pyridin-3-ylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)9-4-3-8(12-9)7-2-1-5-11-6-7/h1-2,5-6,8-9,12H,3-4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFSAICMYCRAOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CN=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602358 |
Source
|
Record name | 5-Pyridin-3-ylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nornicotine-2-carboxylic Acid | |
CAS RN |
3562-11-6 |
Source
|
Record name | 5-Pyridin-3-ylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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